Segetanin A

Description

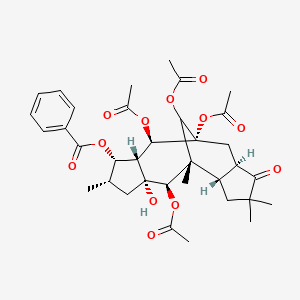

Segetalin A is a cyclohexapeptide first synthesized in 2001 via solid-phase peptide synthesis and cyclization using diphenylphosphoryl azide (DPPA) as a coupling reagent . Its molecular formula is C₃₁H₄₃N₇O₆, with a molecular weight of 609.71642 g/mol and a CAS registry number 161875-97-4 . Structurally, it features a bicyclic framework with residues including L-glycine, L-alanine, and indole-containing side chains, contributing to its unique conformation and biological activity.

Properties

Molecular Formula |

C35H44O12 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

[(1R,2R,3R,4S,5S,7R,8R,9R,10S,14R)-1,2,8,16-tetraacetyloxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate |

InChI |

InChI=1S/C35H44O12/c1-17-14-34(42)25(26(17)46-29(41)22-12-10-9-11-13-22)28(43-18(2)36)35(47-21(5)39)15-23-24(16-32(6,7)27(23)40)33(8,30(34)44-19(3)37)31(35)45-20(4)38/h9-13,17,23-26,28,30-31,42H,14-16H2,1-8H3/t17-,23+,24-,25+,26-,28+,30+,31?,33+,34+,35+/m0/s1 |

InChI Key |

TUNAWLSSRDOJBO-LTKYAEDGSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@H]5[C@H](CC(C5=O)(C)C)[C@]([C@H]2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)C)O |

Synonyms |

segetanin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Segetalin A belongs to the cyclohexapeptide family, sharing structural motifs with other cyclic peptides. Below is a comparative analysis with two synthetic analogues described in its foundational synthesis study and other cyclic peptides from literature.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Cyclization Efficiency : Segetalin A’s cyclization using DPPA avoids isomerization, a critical advantage over traditional methods like thioester-mediated cyclization .

Bioactivity : While Segetalin A’s bioactivity is less characterized compared to clinical peptides (e.g., Cyclosporin A), its indole moiety suggests interactions with plant hormone pathways, analogous to auxin-like compounds .

Q & A

Q. How can computational docking studies be optimized to predict this compound’s molecular targets accurately?

- Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide with flexible ligand docking. Validate poses via molecular dynamics simulations (GROMACS/AMBER) assessing RMSD stability. Cross-reference with PharmMapper for off-target prediction. Experimental validation via surface plasmon resonance (SPR) confirms binding affinities (KD ≤10 μM considered significant) .

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.